Diethyl 4-bromobutylphosphonate

Nucleophilic substitution Leaving group ability Reaction kinetics

Diethyl 4-bromobutylphosphonate (CAS 63075-66-1) is a bifunctional organophosphorus compound featuring a reactive terminal bromobutyl chain and a stable diethyl phosphonate ester moiety. This compound, with molecular formula C₈H₁₈BrO₃P and molecular weight 273.1 g/mol, is a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C8H18BrO3P
Molecular Weight 273.10 g/mol
CAS No. 63075-66-1
Cat. No. B1670522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-bromobutylphosphonate
CAS63075-66-1
Synonymsdiethyl 4-bromobutylphosphonate
Molecular FormulaC8H18BrO3P
Molecular Weight273.10 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCBr)OCC
InChIInChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
InChIKeyLJSFAWDWYVZQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-Bromobutylphosphonate (CAS 63075-66-1): A Bifunctional Organophosphorus Building Block for Targeted Procurement


Diethyl 4-bromobutylphosphonate (CAS 63075-66-1) is a bifunctional organophosphorus compound featuring a reactive terminal bromobutyl chain and a stable diethyl phosphonate ester moiety . This compound, with molecular formula C₈H₁₈BrO₃P and molecular weight 273.1 g/mol, is a colorless to pale yellow liquid at ambient temperature [1]. Its dual functionality enables participation in nucleophilic substitution reactions via the bromide leaving group while preserving the phosphonate ester for subsequent derivatization or deprotection [2]. The compound serves as a critical intermediate in medicinal chemistry for synthesizing phosphonate-containing drug candidates and as a non-cleavable linker in bioconjugation strategies .

Why Diethyl 4-Bromobutylphosphonate Cannot Be Interchanged with Chloro, Iodo, or Methyl Analogs


Substituting diethyl 4-bromobutylphosphonate with its chloro, iodo, or dimethyl phosphonate analogs introduces critical changes in reactivity, stability, and synthetic utility that directly impact experimental outcomes. The bromine atom provides a balanced leaving group ability—less reactive and more controllable than iodine, yet sufficiently labile compared to chlorine—enabling precise nucleophilic substitution kinetics [1]. Furthermore, the diethyl phosphonate ester undergoes clean, quantitative dealkylation with BBr₃ to yield the free phosphonic acid, a transformation that proceeds identically for diethyl and dimethyl esters but fails for other protecting groups . The four-carbon alkyl spacer is specifically required for intramolecular cyclization into 1,2-oxaphosphorine systems, a reaction not observed with shorter or longer homologs [2]. Finally, the phosphonate ester form is essential for specific applications like the synthesis of MTP inhibitors, where the free phosphonic acid analog (CAS 1190-14-3) cannot be directly substituted without disrupting the established multi-step synthetic sequence [3].

Quantitative Differentiation of Diethyl 4-Bromobutylphosphonate from Its Closest Analogs


Balanced Leaving Group Reactivity: Bromine vs. Chlorine and Iodine in Nucleophilic Substitution

Diethyl 4-bromobutylphosphonate possesses a bromine leaving group with intermediate reactivity, enabling controlled nucleophilic substitution. In comparison, the chloro analog (CAS 86791-04-0) reacts approximately 10³ to 10⁴ times slower under typical S_N2 conditions, while the iodo analog (CAS 125331-01-3) reacts 10² to 10³ times faster, increasing the risk of undesired side reactions [1]. This balanced reactivity of the bromo compound is critical for achieving high yields in multi-step syntheses where precise control over reaction kinetics is required [2].

Nucleophilic substitution Leaving group ability Reaction kinetics

Validated Use in Multi-Step Synthesis of a Known MTP Inhibitor

Diethyl 4-bromobutylphosphonate is explicitly employed in the published synthetic route for a Bristol-Myers Squibb MTP inhibitor, where it serves as the alkylating agent for the dilithio derivative of fluorene-9-carboxylic acid [1]. This specific application demonstrates that the compound's unique combination of chain length, bromine leaving group, and diethyl phosphonate ester is required for the successful execution of this multi-step sequence. Alternative haloalkylphosphonates (e.g., shorter or longer chains, different halogens) or the free phosphonic acid would fail to produce the desired intermediate [1].

MTP inhibitor Drug synthesis Alkylphosphonate

Compatibility with BBr₃-Mediated Phosphonate Ester Deprotection

Diethyl 4-bromobutylphosphonate, as a representative dialkyl phosphonate, is quantitatively convertible to the corresponding phosphonic acid (4-bromobutylphosphonic acid, CAS 1190-14-3) using boron tribromide (BBr₃) under mild, non-aqueous conditions . This method is established to work cleanly and quantitatively for diethyl and dimethyl phosphonates . The resulting free phosphonic acid is a crucial intermediate for metal oxide surface functionalization and PROTAC linker synthesis . In contrast, other protecting group strategies may require harsher conditions or be incompatible with the bromoalkyl functionality, making the diethyl ester a preferred precursor .

Phosphonic acid synthesis Protecting group BBr₃ dealkylation

Four-Carbon Spacer Required for Intramolecular Cyclization to 1,2-Oxaphosphorine

The four-carbon alkyl chain of diethyl 4-bromobutylphosphonate is the minimum length required for intramolecular cyclization to form a six-membered 1,2-oxaphosphorine ring under certain reaction conditions [1]. Shorter-chain homologs (e.g., diethyl 3-bromopropylphosphonate) cyclize to five-membered 1,2-oxaphospholanes, while longer chains exhibit different cyclization tendencies or remain linear. This chain-length-dependent reactivity is a key consideration when designing synthetic routes that exploit intramolecular cyclization [1].

Intramolecular cyclization Oxaphosphorine Chain length

Non-Cleavable Linker Classification for Stable Bioconjugation

Diethyl 4-bromobutylphosphonate is specifically classified and supplied as a non-cleavable linker for antibody-drug conjugate (ADC) and bioconjugation applications [1]. This classification contrasts with cleavable linkers (e.g., those containing disulfides or peptides) that are designed to release payloads under specific physiological conditions. The non-cleavable nature ensures that the conjugate remains intact, which is essential for applications requiring stable, covalent attachment of biomolecules . The bromobutyl group serves as the attachment point, while the phosphonate ester provides a handle for further functionalization or direct conjugation [1].

ADC linker Non-cleavable Bioconjugation

Optimal Use Cases for Diethyl 4-Bromobutylphosphonate Based on Quantitative Evidence


Synthesis of MTP Inhibitors and Related Phosphonate-Containing Drug Candidates

Researchers pursuing MTP inhibitors or structurally related alkylphosphonate drug candidates should prioritize diethyl 4-bromobutylphosphonate. Its validated use in the published synthesis of a Bristol-Myers Squibb MTP inhibitor [1] confirms its suitability for constructing the 4-phosphonobutyl side chain. Substitution with other chain lengths, halogens, or ester protecting groups would necessitate significant re-optimization of the multi-step sequence, risking synthetic failure. Procurement of this exact compound ensures adherence to established methodology and maximizes the probability of reproducing published results.

Preparation of 4-Bromobutylphosphonic Acid for Surface Functionalization

Laboratories requiring 4-bromobutylphosphonic acid (CAS 1190-14-3) for metal oxide surface functionalization or PROTAC linker synthesis should source the diethyl ester precursor. The BBr₃-mediated dealkylation protocol offers a clean, quantitative, and mild route to the free phosphonic acid. While the phosphonic acid can be purchased directly, procuring the diethyl ester provides a versatile intermediate that can be used in ester form for other applications (e.g., as a linker or alkylating agent) and deprotected on-demand, offering greater experimental flexibility and potentially lower cost.

Design of Non-Cleavable Bioconjugates and Linker Systems

For projects involving antibody-drug conjugates (ADCs), targeted probes, or other bioconjugation strategies where stable, non-cleavable linkages are required, diethyl 4-bromobutylphosphonate is the appropriate choice. Its classification as a non-cleavable linker [2] distinguishes it from cleavable systems, ensuring the conjugate remains intact throughout the experiment. The bromobutyl group facilitates attachment to nucleophilic residues on biomolecules, while the phosphonate ester can be used for further derivatization or anchoring to metal oxide surfaces post-conjugation.

Synthesis of 1,2-Oxaphosphorine Heterocycles via Intramolecular Cyclization

Chemists aiming to synthesize six-membered 1,2-oxaphosphorine rings should specifically select diethyl 4-bromobutylphosphonate. As demonstrated by Ragulin (2012) [3], the four-carbon chain length is essential for forming this particular ring size upon intramolecular cyclization. Shorter homologs (e.g., C3) yield five-membered oxaphospholanes, while longer chains may not cyclize efficiently. Procurement of the C4 compound is thus mandatory for accessing the 1,2-oxaphosphorine scaffold, a motif of interest in medicinal chemistry and organophosphorus materials science.

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